Joncryl 586
Description
Structure
2D Structure
Properties
IUPAC Name |
prop-2-enoic acid;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C3H4O2/c1-2-8-6-4-3-5-7-8;1-2-3(4)5/h2-7H,1H2;2H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHCOXPZCUFAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-34-1, 784182-77-0, 110100-95-3, 120293-17-6, 709024-68-0 | |
| Record name | Acrylic acid-styrene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, polymer with ethenylbenzene, triblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784182-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Propenoic acid, polymer with ethenylbenzene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110100-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acrylic acid-styrene block copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120293-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acrylic acid-styrene diblock copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709024-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
30-33% Aqueous emulsion: Milky white emulsion; [Vexcon Chemicals MSDS] | |
| Record name | Styrene acrylic acid copolymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
25085-34-1 | |
| Record name | Styrene acrylic acid copolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, polymer with ethenylbenzene | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Propenoic acid, polymer with ethenylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Polymerization Mechanisms of Joncryl 586
Free Radical Copolymerization of Styrene (B11656) and Acrylic Acid
The primary method for synthesizing Joncryl 586 is through the free-radical copolymerization of styrene and acrylic acid monomers. This process involves the reaction of these monomers in controlled ratios to produce a copolymer with specific properties.
Monomer Selection and Stoichiometric Considerations in Polymerization Kinetics
The core monomers for this compound are styrene and acrylic acid. nih.gov The ratio of these monomers is a critical factor that controls the final properties of the polymer, such as its acid value and glass transition temperature (Tg). nih.gov The acid value, a measure of the amount of carboxylic acid groups, is directly influenced by the acrylic acid content. For this compound, the acid value is approximately 108-110 mg KOH/g. xtgchem.cnscribd.com The glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid to a more flexible state, is around 60-66°C. xtgchem.cnscribd.com The specific stoichiometry between styrene and acrylic acid is adjusted to achieve these target values and to impart the desired balance of hardness (from styrene) and flexibility and adhesion (from acrylic acid). nih.govamarischemicalsolutions.com
Initiator Systems and Mechanistic Pathways of Polymerization Initiation and Propagation
The free-radical polymerization process is initiated by compounds that generate free radicals. Common initiators for styrene-acrylic copolymer synthesis include benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). researchgate.net Persulfates, such as potassium persulfate, are also used, particularly in emulsion polymerization. google.commdpi.com The choice of initiator can influence the reaction rate, molecular weight, and even the final product's properties, such as the degree of yellowing. mcpolymers.com The polymerization proceeds through a chain-growth mechanism where the initiator-derived radicals react with monomers to start the polymer chain, which then propagates by adding more monomer units.
The following table outlines common initiator systems and their typical reaction temperatures for styrene-acrylic copolymerization:
| Initiator System | Typical Polymerization Temperature (°C) | Polymerization Type |
| Benzoyl Peroxide (BPO) | 80 - 95 | Solution, Bulk |
| Azobisisobutyronitrile (AIBN) | 60 - 80 | Solution, Bulk |
| Potassium Persulfate (KPS) | 50 - 80 | Emulsion |
Influence of Reaction Solvents and Media on Polymer Architecture and Yield
The choice of solvent or reaction medium significantly impacts the polymerization process and the resulting polymer's characteristics. For solution polymerization of styrene-acrylic copolymers, organic solvents like toluene (B28343) and ethyl acetate (B1210297) are often used. google.com The solvent choice can affect polymer solubility and help control the molecular weight. In some processes, a mixture of solvents, such as dipropylene glycol methyl ether and water, is employed to achieve specific resin properties like lower molecular weight and narrower molecular weight distribution. google.comgoogle.com Emulsion polymerization, which uses water as the continuous phase, is a common industrial method for producing styrene-acrylic copolymers. bas.bgtsijournals.com This method is environmentally friendly and allows for good heat transfer and control over the polymerization. bibliotekanauki.pl
Process Optimization Strategies for Tailored Macromolecular Structures
Various strategies are employed to optimize the synthesis of styrene-acrylic copolymers like this compound to achieve specific macromolecular structures and properties. Continuous polymerization processes, such as continuous bulk polymerization, can be used to produce resins with lower molecular weights and narrower molecular weight distributions at lower reaction temperatures. google.comgoogle.com Controlling the polymerization temperature is a key optimization parameter; for instance, maintaining temperatures between 110°C and 150°C with a specific peroxide initiator can lead to improved toughness and heat distortion resistance in the final polymer. google.com Semi-batch emulsion polymerization is another common technique used to ensure a homogeneous copolymer composition, especially when monomers with different reactivities are used. bas.bg
The following table summarizes key process parameters and their influence on the properties of styrene-acrylic copolymers:
| Process Parameter | Influence on Polymer Properties |
| Monomer Ratio (Styrene:Acrylic Acid) | Affects acid value, Tg, hardness, and flexibility. |
| Initiator Concentration | Influences molecular weight and polymerization rate. mdpi.com |
| Polymerization Temperature | Affects reaction rate, molecular weight, and can induce side reactions. |
| Solvent Type | Impacts polymer solubility, viscosity, and molecular weight control. google.com |
Investigation of Advanced or Modified Synthetic Methodologies
Research into the synthesis of styrene-acrylic copolymers is ongoing, with investigations into advanced and modified methodologies. One area of exploration is the use of different polymerization techniques to gain better control over the polymer architecture. For example, mini-emulsion polymerization is a method that can be used to create stable, sub-micron-sized polymer dispersions. google.com Another approach involves using reversible addition-fragmentation chain transfer (RAFT) polymerization, a type of controlled radical polymerization, which allows for the synthesis of well-defined block copolymers. acs.org
Post-Polymerization Functionalization and Derivatization Research
Post-polymerization modification is a versatile strategy for introducing new functionalities into a pre-existing polymer like a styrene-acrylic copolymer. cmu.edu This approach allows for the incorporation of functional groups that might not be compatible with the initial polymerization conditions. cmu.edu For instance, a styrene-based polymer can be functionalized by introducing phosphonate (B1237965) groups through a manganese-catalyzed reaction, which can enhance properties like flame retardancy. preprints.orgresearchgate.net Another example is the modification of copolymers containing reactive groups, such as carbodiimides, with amines to create new materials with tailored properties. acs.org These modification techniques open up possibilities for creating derivatives of styrene-acrylic copolymers with enhanced or specialized characteristics.
Advanced Polymer Modification and Reactive Processing with Joncryl 586
Joncryl 586 as a Reactive Compatibilizer and Chain Extender
This compound, a solid flake acrylic resin, is a copolymer of styrene (B11656) and acrylic acid. google.com Its utility in polymer modification stems from the reactivity of its carboxylic acid functional groups. With a weight-average molecular weight (Mw) of approximately 4,600 g/mol and an acid number of around 108 mg KOH/g, it possesses a high concentration of reactive sites. epo.orgscribd.combasf.usbasf.com These characteristics enable it to act as a reactive compatibilizer and chain extender for various polymers, particularly condensation polymers like polyesters and polyamides, as well as in blends requiring enhanced interfacial adhesion.
| Property | Value | Source(s) |
| Weight-Average Molecular Weight (Mw) | 4,600 g/mol | epo.orgscribd.combasf.usbasf.com |
| Acid Number | 108 mg KOH/g | epo.orgscribd.combasf.usbasf.com |
| Glass Transition Temperature (Tg) | 60°C | scribd.combasf.usscribd.com |
| Softening Point | 115°C | scribd.combasf.usscribd.com |
| Physical Form | Clear Flakes | scribd.combasf.usbasf.com |
Mechanistic Studies of Reactions with Polymer End Groups (e.g., Hydroxyl, Carboxyl, Amine)
The primary mechanism of this compound as a reactive agent involves the chemical reactions of its pendant carboxylic acid (-COOH) groups with the terminal functional groups of other polymers. basf.com These reactions are typically carried out at elevated temperatures, characteristic of melt processing conditions.
Reaction with Hydroxyl (-OH) Groups: this compound reacts with polymers containing terminal hydroxyl groups, such as polyesters (e.g., PET, PBT) or polyols. This reaction is an esterification, where the carboxylic acid group on the this compound chain reacts with a hydroxyl end group of the host polymer to form an ester linkage and a water molecule as a byproduct. This process effectively links the acrylic resin to the host polymer chain.
Reaction with Amine (-NH₂) Groups: With polymers that have terminal amine groups, such as polyamides (nylons), this compound undergoes an amidation reaction. The carboxylic acid group reacts with the primary amine group to form a stable amide bond, again releasing water. This interaction is fundamental to the compatibilization of polyolefin/polyamide blends, where a functionalized polyolefin containing acid groups can react with the polyamide. It is believed that interactions between polyamines and acidic resins can involve covalent bond formation, ionic interactions, or hydrogen bonding. google.com
Reaction with Carboxyl (-COOH) Groups: Direct reaction between the carboxylic acid groups of this compound and the carboxyl end groups of another polymer (like a polyester) is less straightforward for chain extension. However, in the presence of a di-functional linker molecule (like a diol or diepoxide), covalent bonds can be formed. More significantly, the carboxylic acid groups can engage in reactions with other functional groups like isocyanates or epoxies, which may be present on other polymers or added as separate reactive species. epo.org For instance, zirconium ions from cross-linkers like ammonium (B1175870) zirconium carbonate can react with pendant carboxyl groups on polymers like this compound, forming robust cross-links. google.com
Reactive Extrusion and Melt Blending Processes for Polymer Modification
Reactive extrusion is a key industrial process where this compound is utilized for polymer modification. mdpi.com In this process, the base polymer pellets are mixed with this compound flakes and fed into an extruder. Inside the heated barrel of the extruder, the materials melt, mix, and are conveyed by rotating screws. The combination of high temperature and mechanical shear facilitates the dispersion of this compound into the polymer matrix and provides the energy to initiate the chemical reactions between the functional groups. mdpi.com
During the melt blending of immiscible polymers, this compound migrates to the interface between the two phases. There, it reacts in situ with the functional groups of the matrix and dispersed phase polymers, forming graft or block copolymers that act as compatibilizers. researchgate.net This in situ formation of copolymers at the interface is a hallmark of reactive compatibilization. acs.org This technique has been shown to be effective for compatibilizing highly dissimilar polymer combinations, such as non-polar polyolefins with polar polymers. mdpi.com
Impact on Polymer Molecular Weight Distribution and Chain Topology
When this compound acts as a chain extender, it links two or more polymer chains together. This directly results in an increase in the average molecular weight of the polymer. Because this compound has multiple carboxylic acid groups along its chain, it can react with several polymer end groups simultaneously. This changes the chain topology from linear to branched or even lightly cross-linked structures.
This modification has a significant effect on the molecular weight distribution (MWD) of the polymer. The formation of longer, branched chains leads to a broadening of the MWD. While a narrow MWD is often desirable for process consistency, the increased molecular weight and branching introduced by this compound are crucial for enhancing melt strength and other properties. justia.com
| Parameter | Before Reactive Extrusion | After Reactive Extrusion with this compound |
| Average Molecular Weight (Mw) | Lower | Higher |
| Melt Viscosity | Lower | Higher |
| Molecular Weight Distribution (MWD) | Narrower | Broader |
| Chain Topology | Primarily Linear | Branched / Lightly Cross-linked |
Role in Mitigating Polymer Degradation during Thermal Processing
Many condensation polymers, such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA), are susceptible to thermal and hydrolytic degradation during melt processing. High temperatures and the presence of moisture can cause chain scission through hydrolysis, which breaks ester linkages and reduces the polymer's molecular weight. This reduction leads to a loss of melt viscosity and mechanical properties.
This compound can mitigate this degradation. The carboxylic acid groups of this compound can react with the new hydroxyl and carboxyl end groups that are formed during hydrolytic degradation. By "re-linking" these severed chains, this compound counteracts the effects of chain scission, helping to maintain or even increase the polymer's molecular weight and melt strength during processing. This makes it particularly valuable in recycling processes where materials may have undergone multiple heat histories.
Interfacial Phenomena and Morphology Control in Multicomponent Polymer Systems
Theoretical Frameworks for Compatibilization in Polymer Blends
Most pairs of dissimilar polymers are immiscible due to the very small entropy of mixing for high molecular weight species. researchgate.netacs.org When blended, they tend to phase-separate, resulting in a coarse and unstable morphology with poor adhesion between the phases. This leads to materials with inferior mechanical properties. nih.gov Compatibilization is the process of modifying the interfacial properties to improve adhesion and stabilize the morphology. elsevier.com
The function of a reactive compatibilizer like this compound can be understood through several theoretical concepts:
Reduction of Interfacial Tension: The in situ formation of graft or block copolymers at the interface between two immiscible polymers acts similarly to a surfactant. These copolymers lower the interfacial tension, which reduces the thermodynamic driving force for phase separation and coalescence. This allows for the formation of a finer and more stable dispersion of one polymer phase within the other.
Morphology Stabilization: By reducing interfacial tension and providing steric hindrance, the newly formed copolymers suppress the coalescence of the dispersed phase droplets during melt processing. This results in a finer, more uniform, and stable phase morphology that is "locked in" upon cooling. The final morphology, whether it consists of small spherical domains, lamellar structures, or co-continuous phases, dictates the ultimate properties of the material. acs.org
The effectiveness of this compatibilization depends on factors such as the reactivity of the functional groups, the concentration of the compatibilizer, and the processing conditions, all of which influence the density of the copolymers formed at the interface. nih.gov
Morphological Evolution and Interfacial Adhesion Enhancement
In the realm of polymer science, the blending of immiscible polymers often results in materials with poor phase morphology and weak interfacial adhesion, leading to suboptimal mechanical properties. scribd.com The introduction of a reactive compatibilizer like this compound, a multifunctional epoxy-based styrene-acrylic oligomer, during reactive processing is a well-established strategy to overcome these challenges. researchgate.net this compound facilitates significant improvements by altering the blend's morphology and enhancing the adhesion between different polymer phases. scribd.comresearchgate.net
The primary function of this compound as a compatibilizer is to modify the interfacial properties between the polymer components of a blend. scribd.com This modification leads to a finer and more stable morphology by reducing the size of the dispersed phase and preventing the coalescence of droplets during melt processing. scribd.comresearchgate.net Research has demonstrated that even small amounts of Joncryl can have a profound effect. For instance, in blends of Polylactic Acid (PLA) and Poly(butylene succinate-co-adipate) (PBSA), the addition of just 0.6% Joncryl resulted in a 74% reduction in the particle size of the dispersed PBSA phase. acs.org Similarly, in blends of Polyhydroxybutyrate-co-valerate (PHBV) and Thermoplastic Polyurethane (TPU), Joncryl was shown to refine the drop-in-matrix morphology by decreasing the droplet size. nih.gov This stabilization of the microstructure is crucial for achieving enhanced and consistent material properties. researchgate.net
The mechanism behind this enhanced compatibility and adhesion lies in the reactivity of the epoxy groups present in the Joncryl molecule. researchgate.netscirp.org During reactive extrusion, these epoxy groups can form covalent bonds with the terminal functional groups of various polymers, such as the carboxyl (-COOH) and hydroxyl (-OH) groups of polyesters like PLA and Recycled Polyethylene Terephthalate (rPET), and the amine (-NH₂) groups of polyamides like Polyamide 11 (PA-11). scirp.orgmdpi.commdpi.com This reaction effectively creates a bridge or link between the otherwise immiscible polymer chains at their interface. scirp.orgmdpi.com
This in-situ formation of graft copolymers at the interface reduces the interfacial tension between the polymer phases, facilitating finer dispersion and improved stress transfer from the matrix to the dispersed phase. scribd.commdpi.com The result is a significant enhancement in the mechanical performance of the blend, particularly in terms of toughness and ductility. acs.orgscirp.org For example, the addition of Joncryl to PLA/Poly(butylene adipate (B1204190) terephthalate) (PBAT) blends has been reported to dramatically increase ductility. acs.org In more complex systems, such as rPET/PA-11 blends reinforced with Halloysite (B83129) Nanotubes (HNTs), Joncryl acts as a compatibilizer that synergistically improves load transfer efficiency and interfacial adhesion, leading to remarkable improvements in tensile strength, flexural strength, and impact resistance. mdpi.com
Research Findings on Joncryl-Mediated Morphological Changes
The following table summarizes findings from various studies on the effect of Joncryl on the morphology of polymer blends.
| Polymer Blend System | Joncryl Content (wt%) | Observed Morphological Change | Reference |
| Polylactic Acid / Poly(butylene succinate-co-adipate) (PLA/PBSA) | 0.6% | 74% reduction in the particle size of the dispersed PBSA phase. | acs.org |
| Polyhydroxybutyrate-co-valerate / Thermoplastic Polyurethane (PHBV/TPU) | Not Specified | Modification of the drop-in-matrix morphology to a finer droplet size. | nih.gov |
| Recycled Polyethylene Terephthalate / Polyamide 11 (rPET/PA-11) | 2 phr | Suppression of dispersed phase coalescence, indicating improved compatibility. | utm.my |
| Polylactic Acid / Polycaprolactone (PLA/PCL) | Not Specified | Improved interfacial adhesion leading to a more refined morphology. | scirp.org |
Impact of Interfacial Adhesion on Mechanical Properties
The enhanced interfacial adhesion directly translates to improved mechanical properties, as shown in the table below.
| Polymer System | Joncryl Content | Key Improvement in Mechanical Properties | Reference |
| Recycled PET / Polyamide-11 / Halloysite Nanotubes | Not Specified | Enhanced tensile strength (56.14 MPa), flexural strength (68.34 MPa), and impact resistance (243.46 J/m). | mdpi.com |
| Polylactic Acid / Poly(butylene adipate terephthalate) (PLA/PBAT) | Not Specified | Substantial enhancement in impact strength and ductility. | acs.orgscirp.org |
| Polyamide 1010 / Polylactide (PA1010/PLA) | Not Specified | Increased compatibility leading to more balanced strength and toughness. | researchgate.net |
| Recycled Polylactic Acid (PLA) | Not Specified | Increased molecular weight and melt strength, improving processability. | scirp.org |
Research Applications in Specialized Materials Development
Application in Advanced Water-Based Coatings and Ink Systems
Joncryl 586 is a key component in the formulation of water-based coatings and inks, where it contributes to a range of performance enhancements. It is an alkali-soluble, low-acid acrylic resin designed for these systems. specialchem.combasf.us Research in this area has focused on its role in film formation, rheology, durability, and pigment stabilization.
The formation of a continuous, defect-free film is critical for the protective and aesthetic functions of coatings and inks. In water-based systems utilizing acrylic emulsions, the general mechanism involves several stages. doxuchem.com Initially, as the water evaporates, the dispersed polymer particles are forced into close contact. doxuchem.com The particles then deform and coalesce, and finally, the polymer chains interdiffuse across the particle boundaries to form a homogeneous film. doxuchem.comresearchgate.net
For formulations containing this compound, particularly in applications like inkjet printing, the curing and film-forming process involves specific interactions with other components. Research has shown that under heated and dry conditions, this compound can produce a shiny, glossy film on fiber surfaces. google.com This is attributed to its dissolution in the non-volatile solvents present in the ink after most of the water has evaporated. google.comepo.org These residual organic solvents act as a "tail solvent," helping the deposited this compound to flow and level, which promotes the formation of a continuous and uniform film. google.comepo.org The solubility of this compound in these co-solvents is a critical factor; for instance, its solubility increases significantly as the concentration of water decreases in a 2-pyrrolidone/water mixture. google.comepo.org This behavior directly influences the final properties of the printed image, such as its optical density. epo.org
The rheology of a coating or ink formulation is paramount, affecting everything from its stability during storage to its behavior during application processes like spraying, rolling, or printing. anton-paar.com this compound is recognized for contributing to good rheological behavior in formulations. specialchem.combasf.com As a styrene-acrylic resin, it modifies the viscosity and flow characteristics of the system. The rheological properties of paints and coatings are typically evaluated across a range of shear rates, from low shear (indicative of storage stability and sagging) to high shear (relevant to application). azom.com
Formulations incorporating Joncryl resins are designed to achieve a balance of properties. For instance, the Joncryl HPD (High Performance Dispersion) line of resins, which are chemically related to this compound, are known for enabling high pigment loads while maintaining good rheological behavior and shock stability. basf.com This implies that the polymer helps to control the viscosity, preventing excessive thickening or thinning, which is crucial for the consistent application and performance of the final product. anton-paar.combasf.com The ability to maintain stable viscosity is a key feature, ensuring that the ink or coating performs reliably from production to the final applied film. scribd.combasf-resins-additives.com
A primary application of this compound is to enhance the durability of inks and overprint varnishes. basf.com Research and technical data consistently highlight its design for improving alkali resistance. specialchem.combasf.usspecialchem.comxtgchem.cnazelis.combasf.com This property is crucial for packaging applications where printed materials may come into contact with alkaline substances, such as soaps or certain foods. azelis.com The low acid value of this compound is a key feature contributing to this resistance. basf.usbasf-resins-additives.com
In addition to alkali resistance, this compound imparts good water and wet block resistance to formulations. specialchem.comspecialchem.comxtgchem.cnbasf.combasf.com When used in conjunction with other water-resistant emulsions, it helps to create a final film that can withstand exposure to moisture without degrading. basf.comxtgchem.cn This enhanced durability ensures the integrity and longevity of the printed material, which is particularly important for commercial and packaging applications. azelis.com
| Property Enhanced | Mechanism/Application | References |
| Alkali Resistance | Specifically designed as a low-acid acrylic resin for alkali-resistant inks and overprint varnishes. | specialchem.combasf.usspecialchem.comazelis.combasf.com |
| Water Resistance | Provides good water resistance, especially when formulated with other water-resistant emulsions. | specialchem.comxtgchem.cnbasf.combasf.com |
| Wet Block Resistance | Improves resistance to blocking (sticking) when the surface is wet. | basf.comxtgchem.cnbasf.com |
This compound functions as an effective pigment dispersant in water-based systems. specialchem.combasf.us Proper pigment dispersion is essential for achieving desired color strength, gloss, transparency, and stability in inks and coatings. basf-resins-additives.com The Joncryl family of resins, including high molecular weight versions, are widely used to produce high-quality pigment dispersions. basf.usbasf-resins-additives.com
This compound is particularly well-suited for the demanding requirements of digital printing, especially water-based inkjet inks. basf.usstobec.com In inkjet applications, the resin's interaction with ink solvents under heated drying conditions is critical for film formation and print quality. google.comepo.org Its ability to provide water and alkali resistance is also highly valued in these advanced systems. basf.us
In the field of flexible packaging, there is a significant industry trend toward replacing solvent-based inks with water-based alternatives due to stricter environmental regulations. basf.com The Joncryl family of resins, including the specialized Joncryl FLX line, plays a crucial role in this transition. basf.combasf.com These resins offer an excellent balance of resistance properties and resolubility, which is the ability of a dried ink to be redissolved by the same ink during the printing process to prevent clogging of the print heads. basf.combasf.com this compound contributes to this balance, providing the necessary water resistance for the final package while maintaining good transfer and resolubility on the press. specialchem.combasf.com This makes it a key enabler for high-quality, water-based inks for medium-duty film applications in the flexible packaging market. basf.combasf.com
Research on Pigment Dispersion and Colloidal Stability Mechanisms
Role in Polymeric Blends and Composites Research
Beyond coatings and inks, Joncryl resins are investigated as functional additives in polymer blends and composites. Research has demonstrated the effectiveness of Joncryl as a chain extender and compatibilizer in immiscible polymer blends, such as those containing recycled polyethylene (B3416737) terephthalate (B1205515) (rPET). mdpi.comutm.my
In a novel study on blends of rPET and Polyamide 11 (PA-11), Joncryl was used to improve the compatibility and mechanical performance of the material. mdpi.comutm.my The epoxy functional groups on the Joncryl polymer are able to react with the hydroxyl and carboxyl end-groups of PET and the amine terminal groups of PA-11. mdpi.com This reaction effectively bridges the interface between the two polymer phases, enhancing interfacial adhesion and creating a more homogeneous blend. mdpi.com The addition of Joncryl resulted in a significant improvement in the mechanical properties of the rPET/PA-11 blend, including tensile strength and impact resistance. utm.my
| Blend System | Joncryl® Role | Observed Improvements | References |
| rPET / PA-11 | Compatibilizer, Chain Extender | Enhanced miscibility, increased tensile strength, significantly improved impact strength. | mdpi.comutm.my |
| PET / PA6 | Compatibilizer, Chain Extender | Improved interfacial adhesion and mechanical performance, enhanced blend homogeneity. | mdpi.com |
Modification of Biodegradable Polymers (e.g., Polylactic Acid, Polyhydroxyalkanoates) for Improved Processability
The incorporation of this compound into biodegradable polymers like Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs) addresses key processing challenges.
In the case of Polylactic Acid (PLA) , which is known for its brittleness and slow crystallization rate, this compound functions as a chain extender. acs.orgmdpi.com By reacting with the hydroxyl and carboxyl end groups of PLA chains, it effectively increases the molecular weight and creates a more branched polymer structure. acs.orgscirp.orgscirp.org This modification leads to enhanced melt strength and viscosity, which are critical for processing techniques like film extrusion and foaming. acs.orgscirp.org Research has shown that the addition of a multifunctional epoxy-based chain extender like Joncryl can significantly improve the ductility and percentage elongation of PLA blends. acs.org For instance, in PLA/Poly(butylene succinate-co-adipate) (PBSA) blends, this compound has been shown to reduce the particle size of the dispersed PBSA phase, indicating effective compatibilization and leading to enhanced impact strength. acs.org
With Polyhydroxyalkanoates (PHAs) , which are biodegradable polyesters produced by bacteria, this compound has been investigated as a reactive agent to improve their mechanical properties. nih.govresearchgate.net While PHAs like Poly(3-hydroxybutyrate-co-3-valerate) (PHBV) are biodegradable, they often suffer from brittleness. nih.gov The use of epoxy-based reactive agents such as Joncryl in PHBV blends can improve elongation at break and toughness. nih.govresearchgate.net However, it is important to note that the addition of chain extenders like Joncryl can also impact the biodegradation rate of PHAs. Studies have indicated that at certain concentrations, Joncryl can inhibit the onset and reduce the extent of biodegradation in soil and composting conditions, likely due to an increase in molecular weight and a potential scavenging effect. rsc.orgdiva-portal.org
Compatibilization Strategies for Recycled Polymer Blends (e.g., rPET/PA11)
Research on rPET/PA11 blends (80/20 wt%) has shown that the addition of this compound significantly enhances mechanical properties. utm.my The optimal concentration was found to be 2 parts per hundred of resin (phr), which acted as both a chain extender and a compatibilizer. utm.my This resulted in a remarkable increase in tensile strength, strain percentage, and impact strength. utm.my Scanning electron microscopy (SEM) has confirmed that this compound promotes chain extension and improves the morphology of the blend by reducing the size of the dispersed PA11 phase. utm.my
Table 1: Effect of this compound on Mechanical Properties of rPET/PA11 (80/20) Blends
| Joncryl® (phr) | Tensile Strength (MPa) | Tensile Strain (%) | Young's Modulus (MPa) | Impact Strength (J/m) | Flexural Strength (MPa) | Flexural Modulus (MPa) |
|---|---|---|---|---|---|---|
| 0 | 26.8 | 3.56 | 503.75 | 147.12 | 36.68 | - |
| 1 | - | - | - | - | - | - |
| 2 | 46.24 | 196 | 969.25 | 667.68 | - | 2530 |
| 3 | - | - | - | - | - | - |
| 4 | - | - | - | - | 86.98 | - |
Data sourced from a study on rPET/PA11 blends. utm.my
Development of Polymer Nanocomposites (e.g., with Halloysite (B83129) Nanotubes)
This compound is also utilized in the development of advanced polymer nanocomposites. In a novel study, it was used as a compatibilizer in a recycled polyethylene terephthalate (rPET)/polyamide 11 (PA11) blend reinforced with halloysite nanotubes (HNTs). mdpi.comnih.gov HNTs are natural, tubular clay nanomaterials that can enhance the mechanical and thermal properties of polymers. mdpi.comresearchgate.netmdpi.comnih.gov
The combination of this compound and HNTs in the rPET/PA11 matrix resulted in a synergistic effect. mdpi.com this compound improved the interfacial adhesion between the polymer phases, while the HNTs provided nanoscale reinforcement. mdpi.comnih.gov This led to significant improvements in tensile strength, flexural strength, Young's modulus, and impact resistance. mdpi.comnih.gov The optimal formulation was achieved with 2 phr of HNTs, which resulted in uniform dispersion of the nanotubes throughout the polymer matrix, as confirmed by field emission scanning electron microscopy (FESEM). mdpi.com This uniform dispersion is crucial for avoiding stress concentration points and maximizing the reinforcing effect of the nanofiller. mdpi.com
Table 2: Mechanical Properties of rPET/PA11/Joncryl® Nanocomposites with Varying HNT Content
| HNT Content (phr) | Tensile Strength (MPa) | Flexural Strength (MPa) | Young's Modulus (MPa) | Impact Resistance (J/m) |
|---|---|---|---|---|
| 0 | - | - | - | - |
| 1 | - | - | - | - |
| 2 | 56.14 | 68.34 | 895 | 243.46 |
| 3 | - | - | - | - |
| 4 | - | - | - | - |
| 5 | - | - | - | - |
Data sourced from a study on rPET/PA-11/Joncryl® nanocomposites reinforced with HNTs. mdpi.comnih.gov
Mechanistic Analysis of Mechanical Property Enhancement (e.g., Impact Strength, Tensile Properties)
The enhancement of mechanical properties in polymer blends and nanocomposites containing this compound can be attributed to several mechanisms. As a compatibilizer, its primary role is to improve the interaction between immiscible polymer phases, such as rPET and PA11. utm.mydoaj.org The epoxy groups of this compound react with the end groups of the polymer chains, creating covalent or ionic bonds that effectively "stitch" the interface between the two polymers. mdpi.commdpi.com This improved interfacial adhesion allows for more efficient stress transfer from the continuous phase to the dispersed phase, resulting in higher tensile strength and modulus. mdpi.comutm.my
Furthermore, the chain extension reaction initiated by this compound increases the molecular weight and entanglement of the polymer chains. utm.my This leads to a more robust polymer matrix that can withstand higher loads before failure, thus improving impact strength. utm.my In the case of nanocomposites, this compound can also improve the dispersion of nanofillers like HNTs by modifying the surface energy of the polymer matrix, leading to a more homogeneous material with fewer defects. mdpi.com The combination of these effects—improved interfacial adhesion, increased molecular weight, and enhanced filler dispersion—collectively contributes to the significant improvements observed in the mechanical performance of these advanced materials. mdpi.comutm.my
Hybrid Polymer Systems Development
This compound is also integral to the development of hybrid polymer systems, particularly in aqueous dispersions for coatings and inks.
Interplay with Auto-oxidatively Crosslinkable Polymers in Hybrid Dispersions
This compound, a styrene-acrylic resin, can be used in the formulation of aqueous hybrid polymer dispersions that also contain auto-oxidatively crosslinkable polymers, such as alkyd resins. google.comgoogle.comgoogle.com These hybrid systems aim to combine the desirable properties of both acrylic and alkyd polymers. google.com Auto-oxidatively crosslinkable polymers dry and harden through a reaction with atmospheric oxygen, a process that can be initiated by free radicals. google.comgoogle.com
In these hybrid dispersions, the acrylic polymer, derived from monomers like those in this compound, and the auto-oxidatively crosslinkable polymer are distributed within the same polymer particles. google.com This intimate mixing allows for a synergistic combination of properties, such as the fast drying and durability of acrylics with the gloss and adhesion of alkyds. google.com The process often involves the addition polymerization of vinyl monomers in the presence of the dispersed auto-oxidatively crosslinkable polymer. google.com
Controlled Polymerization in Heterogeneous Systems (e.g., Mini-Emulsions)
The production of these hybrid polymer dispersions often utilizes a controlled polymerization technique known as mini-emulsion polymerization. google.comgoogle.com Unlike conventional emulsion polymerization where monomers diffuse through the water phase to polymerize in micelles, mini-emulsion polymerization involves the direct nucleation of monomer droplets. google.comgoogle.com These droplets, which are in the sub-micron range, are stabilized by a surfactant and contain a solution of the auto-oxidatively crosslinkable polymer (like an alkyd) dissolved in the vinyl monomers. google.comgoogle.com
This method allows for a more uniform distribution of the alkyd and the newly formed acrylic polymer throughout the hybrid particles. google.com The result is a stable aqueous dispersion with a high solids content and a well-controlled particle size distribution. google.comgoogle.com This level of control over the particle morphology and composition is crucial for achieving optimal performance in the final application, such as in coatings and inks, where properties like film formation and appearance are paramount. google.comgoogle.com this compound can be a component of the acrylic phase in such systems. google.comgoogle.com
Advanced Analytical and Characterization Methodologies in Joncryl 586 Research
Spectroscopic Techniques for Structural Elucidation and Interaction Studies (e.g., FTIR, NMR)
Spectroscopic methods are indispensable for confirming the chemical identity and probing the molecular structure of Joncryl 586.
Fourier Transform Infrared Spectroscopy (FTIR) analysis is routinely employed to identify the characteristic functional groups present in the this compound copolymer. The FTIR spectrum provides evidence of the styrene (B11656) and acrylic components. Key absorption bands are expected to confirm the presence of aromatic rings from styrene and carbonyl groups from the acrylic acid moieties. researchgate.net These analyses are vital for verifying the structural integrity of the polymer from batch to batch. In studies involving blends or composites, FTIR can also be used to monitor curing reactions or degradation pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy offers more detailed structural information, including the monomeric composition and distribution within the polymer chains. uminho.pt While specific research on this compound using NMR is not extensively detailed in public literature, the technique is a standard tool for characterizing similar copolymers. uminho.ptmrsthailand.or.th For instance, ¹H-NMR and ¹³C-NMR can provide quantitative data on the styrene-to-acrylate ratio and insights into the polymer's microstructure. cnr.itacs.org
Rheological Characterization of Melt-Modified and Solution Systems
The rheological properties of this compound are critical for its application in inks and coatings, dictating its flow behavior, processability, and final film formation. assinfilt.com.ec
In solution systems , the viscosity is a key parameter. The viscosity of a this compound solution can be controlled by adjusting the solids level, pH, and co-solvent content. For example, a typical solution neutralized with ammonia (B1221849) and containing a co-solvent like n-Propanol will exhibit a viscosity that is highly dependent on the solids concentration. xtgchem.cn Technical data from BASF illustrates this relationship, showing a significant increase in viscosity as the solids percentage rises. xtgchem.cn This behavior is crucial for formulators to achieve the desired application viscosity for printing inks and overprint varnishes. xtgchem.cnbasf.us
In melt-modified systems , such as when Joncryl is used as a chain extender or compatibilizer in polymer blends, rheological analysis reveals changes in melt strength and viscosity. scribd.comresearchgate.net The addition of Joncryl to polymers like recycled polyethylene (B3416737) terephthalate (B1205515) (rPET) and polyamide (PA) blends has been shown to significantly increase the complex viscosity, storage modulus, and loss modulus, particularly at low frequencies. researchgate.net This enhancement in melt rheology is attributed to the formation of branched or extended polymer chains, which improves the processability for applications like foaming. scribd.comresearchgate.net
Interactive Data Table: Typical Solution Viscosity of this compound This table is based on representative data and may vary based on specific formulation parameters.
| Solids Content (%) | pH | Co-solvent | Typical Viscosity (mPa.s at 25°C) |
|---|---|---|---|
| 20 | 8.5 | 15% n-Propanol | ~500 |
| 25 | 8.5 | 15% n-Propanol | ~3000 |
| 28 | 8.5 | 15% n-Propanol | ~8000 |
Data derived from BASF technical datasheets. xtgchem.cn
Thermal Analysis Techniques for Investigating Polymer Transitions and Stability (e.g., DSC, TGA, DMTA)
Thermal analysis techniques are fundamental for determining the operational temperature range and thermal stability of this compound. tainstruments.com
Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), a critical property that influences the mechanical properties of the final coating, such as flexibility and hardness. aalto.fi For this compound, the Tg is consistently reported to be in the range of 60°C to 66°C. xtgchem.cn This moderate Tg makes it suitable for applications that require a balance of film hardness and flexibility. In polymer blends, the addition of Joncryl can influence the Tg of the constituent polymers, indicating changes in polymer chain mobility and miscibility. nih.gov
Dynamic Mechanical Thermal Analysis (DMTA) measures the viscoelastic properties (storage modulus and loss modulus) of a material as a function of temperature and frequency. This provides more detailed insight into the polymer's transition behavior and mechanical performance under dynamic conditions. For instance, DMTA can be used to optimize the glass transition temperature for specific applications and to study the effectiveness of Joncryl as a compatibilizer in polymer blends by analyzing the damping peaks.
Interactive Data Table: Key Thermal Properties of this compound
| Property | Typical Value | Significance | Analytical Technique |
|---|---|---|---|
| Glass Transition Temperature (Tg) | 60 - 66 °C xtgchem.cn | Affects film flexibility and hardness | DSC |
| Softening Point | ~115 °C | Relevant for thermal curing | Not specified |
| Degradation Onset | >200 °C | Indicates thermal stability | TGA |
Microscopic Approaches for Morphological Investigation (e.g., SEM)
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and microstructure of materials containing this compound. upc.edu In the context of polymer blends, SEM is used to assess the phase morphology, such as the size and distribution of dispersed phases. nih.govmdpi.com For example, in blends of rPET and polyamide 11 (PA11), SEM micrographs have shown that the addition of Joncryl as a compatibilizer leads to a finer and more uniform dispersion of the PA11 phase within the rPET matrix. utm.my This improved morphology, characterized by smaller droplet sizes and better interfacial adhesion, is directly correlated with enhanced mechanical properties. researchgate.netutm.myresearchgate.net The fracture surfaces of test specimens are often examined by SEM to understand the failure mechanisms and the degree of compatibility between the different polymer phases. utm.mychalmers.se
Advanced Characterization of Molecular Weight and Molecular Weight Distribution (e.g., GPC, SEC)
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC) , is the standard method for determining the molecular weight (Mw) and molecular weight distribution (MWD or polydispersity) of polymers like this compound. mpg.de These parameters are crucial as they significantly influence properties such as viscosity, film formation, and mechanical strength.
For this compound, the weight-average molecular weight (Mw) is typically reported in the range of 4,200 to 4,600 g/mol . GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution, allowing for the calculation of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mpg.debgb-info.com Consistent GPC/SEC results are essential for ensuring batch-to-batch reproducibility and for understanding how processing or blending might affect the polymer's chain length through degradation or chain extension reactions. researchgate.net
Interactive Data Table: Molecular Properties of this compound
| Property | Typical Value | Significance | Analytical Technique |
|---|---|---|---|
| Weight-Average Molecular Weight (Mw) | 4,200 - 4,600 g/mol | Influences viscosity, film formation, and mechanical strength | GPC/SEC |
Theoretical and Computational Modeling Studies on Joncryl 586 Systems
Molecular Dynamics Simulations of Polymer-Joncryl 586 Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of Joncryl 586, MD simulations can elucidate the interactions between the copolymer and other polymer chains, solvents, or additives in a formulation.
Detailed Research Findings: MD simulations of systems containing acrylic polymers, such as the poly(acrylic acid) backbone of this compound, are used to explore their conformational properties and interactions with other molecules. mdpi.com For a this compound system, simulations would typically model the styrene-acrylic copolymer and a partner polymer or solvent molecules within a simulation box under defined temperature and pressure conditions (e.g., NPT ensemble). mdpi.com The interactions are governed by a force field, which includes terms for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. mdpi.com
By tracking the trajectories of all atoms over time, these simulations can predict key macroscopic properties derived from intermolecular forces. For instance, the carboxylic acid groups in this compound can form strong hydrogen bonds, while the styrene-derived aromatic rings contribute to hydrophobic and π-π stacking interactions. MD simulations can quantify these interactions, helping to predict solubility, compatibility in blends, and the strength of adhesion to various substrates. Key outputs from such simulations include interaction energies, radial distribution functions to describe local structure, and mean squared displacement to analyze dynamics. These simulations are crucial for understanding how this compound influences the phase behavior and interfacial properties of a coating or ink formulation.
Table 1: Example Parameters and Outputs of an MD Simulation for a Polymer-Joncryl 586 System
| Parameter/Output | Description | Typical Value/Metric | Purpose in this compound System |
|---|---|---|---|
| Input Parameters | |||
| Force Field | Set of equations and parameters to describe the potential energy of the system. | GROMOS, AMBER, OPLS | To accurately model inter- and intra-molecular interactions. |
| Water Model | Defines the geometry and interaction parameters of water molecules if present. | SPC/E, TIP3P | To simulate aqueous environments accurately. mdpi.com |
| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., constant N, P, T). | NPT (Isothermal-Isobaric) | To simulate the system under realistic processing or application conditions. mdpi.com |
| Simulation Time | The total duration of the simulated physical time. | 100-500 nanoseconds | To allow the system to reach equilibrium and collect sufficient data for analysis. |
| Output Metrics | |||
| Interaction Energy | The non-bonded energy between this compound and other components. | kJ/mol | To quantify the affinity and predict miscibility or phase separation. |
| Radial Distribution Function (g(r)) | The probability of finding a particle at a distance r from another particle. | Dimensionless | To understand the local packing and structure around specific functional groups. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Performance Prediction
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of molecules with their physicochemical properties. nih.gov For this compound systems, QSPR provides a way to predict performance properties like adhesion, viscosity, or hardness without synthesizing and testing every possible formulation.
Detailed Research Findings: A QSPR study involves several key steps: compiling a dataset of molecules with known properties, calculating molecular descriptors for each structure, building a mathematical model using statistical methods, and validating the model's predictive power. nih.govmdpi.com For a system containing this compound, the molecular descriptors could include constitutional indices (e.g., molecular weight, atom counts), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment). The properties to be predicted are performance-critical metrics such as the acid value's effect on solubility or the molecular weight's influence on the final coating's hardness.
Various algorithms can be used to construct the model, including Multiple Linear Regression (MLR) and machine learning approaches like Artificial Neural Networks (ANN). mdpi.comresearchgate.net For example, a QSPR model could be developed to predict the drug-loading capacity of polymeric micelles, a concept applicable to the encapsulation properties of acrylic copolymers. nih.govplos.org By identifying the most influential descriptors, QSPR models offer insights into the structural features of this compound and its co-polymers that govern performance, thereby guiding the design of new resins with enhanced properties.
| Validation | The model is tested against a separate set of experimental data to ensure its predictive accuracy and robustness. plos.org | R², Q², Y-randomization tests. plos.org |
Kinetic Modeling of Polymerization and Chain Extension Reactions
Kinetic modeling is used to simulate the rates of chemical reactions and predict how the molecular structure of a polymer evolves over time. This is particularly relevant for both the synthesis of this compound and its subsequent use as a reactive additive, such as a chain extender. nih.gov
Furthermore, Joncryl-type products are often used as chain extenders in polyesters like polylactic acid (PLA) to counteract thermal degradation during processing. nih.govrug.nl The multifunctional epoxy groups on some Joncryl variants react with the terminal carboxyl and hydroxyl groups of the polyester (B1180765) chains, leading to an increase in molecular weight and viscosity. rug.nlresearchgate.net Kinetic modeling of this chain extension process can help optimize the amount of additive and the reaction conditions (e.g., temperature, time) to achieve the desired melt strength and prevent excessive branching or gelation. rug.nl The model would track the concentration of reactants, intermediate species, and final branched structures as a function of time.
Table 3: Key Reactions in a Kinetic Model for Polymer Chain Extension with a Joncryl-type Additive
| Reaction Step | Description | Kinetic Significance |
|---|---|---|
| Chain Scission | Thermal degradation of the base polymer (e.g., PLA), reducing molecular weight. | The initial reaction that the chain extender is intended to counteract. |
| Ring Opening | The epoxy ring of the Joncryl additive reacts with a terminal polymer group (e.g., -COOH or -OH). | The primary activation step for the chain extension reaction. nih.gov |
| Chain Coupling | An activated Joncryl molecule links two polymer chains together. | Leads to a linear increase in molecular weight. |
| Branching | A polymer chain reacts with a Joncryl molecule that is already part of another chain. | Leads to the formation of branched structures, significantly impacting rheology. rug.nl |
| Crosslinking | Extensive branching reactions that lead to the formation of an infinite polymer network (gel). | A potential side reaction that must often be controlled or avoided. researchgate.net |
Simulations of Polymer Network Formation and Crosslinking Density
When multifunctional additives like certain Joncryl resins are used, they can lead to the formation of a crosslinked polymer network. researchgate.net Simulations of this process are crucial for understanding the final structure and mechanical properties of the material.
Detailed Research Findings: Computational models can simulate the process of network formation by representing polymer chains and crosslinkers and modeling their reactions based on proximity and reactivity. Methods like the bond-fluctuation model on a lattice or off-lattice Monte Carlo simulations are employed to track the evolution of the system from individual chains to a cohesive network. arxiv.orgresearchgate.net
These simulations provide detailed information that is difficult to obtain experimentally, such as the distribution of elastically active network chains, the prevalence of network defects, and the crosslinking density. researchgate.net Key structural features analyzed include the number of dangling ends (unreacted chain ends), loops (chains connected at both ends to the same junction point), and the sol fraction (molecules not incorporated into the network). arxiv.orgresearchgate.net Theoretical models can then relate these simulated structural features to macroscopic mechanical properties like the modulus of elasticity. nih.gov For systems involving this compound, such simulations can predict how its concentration and functionality will affect the final network architecture and, consequently, the material's toughness, chemical resistance, and thermal stability.
Table 4: Inputs and Outputs of a Simulation of Polymer Network Formation
| Category | Parameter/Metric | Description | Relevance to this compound Systems |
|---|---|---|---|
| Simulation Inputs | Primary Chain Length Distribution | The molecular weight distribution of the base polymer. | Determines the initial building blocks of the network. |
| Functionality of Crosslinker | The number of reactive sites on the Joncryl molecule. | Higher functionality increases the probability of branching and crosslinking. | |
| Stoichiometric Ratio | The molar ratio of reactive groups on the polymer to those on the crosslinker. | Controls the theoretical extent of reaction and final network density. | |
| Reaction Probability | The likelihood that a reaction occurs when two reactive groups are within a certain distance. | Dictates the kinetics of network formation within the simulation. | |
| Simulation Outputs | Crosslinking Density | The number of elastically active network chains per unit volume. | A primary determinant of the material's stiffness and solvent swelling behavior. |
| Sol Fraction | The percentage of mass not incorporated into the gelled network. | Indicates the efficiency of the crosslinking reaction. researchgate.net | |
| Network Defects | Quantification of loops, dangling chains, and other non-ideal structures. arxiv.org | These defects reduce the mechanical performance of the final material. |
Environmental and Sustainability Aspects from a Polymer Science Perspective
Biodegradation Studies and Environmental Fate of Joncryl 586-Containing Formulations
This compound is a styrene-acrylic copolymer. safecosmetics.orggoogle.com Styrene-acrylic copolymers, like many synthetic polymers, exhibit low potential for biodegradation. oup.com Studies have indicated that Joncryl itself is not readily biodegradable under typical environmental conditions. The environmental fate of these polymers is largely determined by their physical and chemical properties. oup.com
Research into the environmental risk of two types of polycarboxylate polymers, including a styrene-acrylic emulsion polymer with similarities to this compound, demonstrated low biodegradation and bioaccumulation potential. oup.com These studies, which included laboratory and field analysis, showed that the polymers have a strong tendency to sorb to soils, sludge, and sediments. oup.com The primary mechanism for removal in wastewater treatment facilities is through adsorption onto sludge. oup.com
The environmental impact of styrene-acrylic copolymers is also linked to their water-based nature. As water-based emulsions, they have significantly lower levels of volatile organic compounds (VOCs) compared to solvent-based alternatives, which reduces air pollution and health risks. wynpolymers.com
Table 1: Environmental Fate Characteristics of Styrene-Acrylic Copolymers
| Property | Finding | Source(s) |
|---|---|---|
| Biodegradation | Low potential for rapid biodegradation. oup.com | oup.com |
| Bioaccumulation | Low potential. oup.com | oup.com |
| Sorption | Strong sorption to soil, sludge, and sediments. oup.com | oup.com |
| Wastewater Treatment Removal | High removal rates, primarily through adsorption to sludge. oup.com | oup.com |
Design Principles for Enhancing Environmental Compatibility of Polymer Systems
Enhancing the environmental compatibility of polymer systems like those containing this compound involves several key design principles rooted in green chemistry and sustainable material design. mdpi.commit.edu
A primary principle is the focus on creating water-based systems. Water-based acrylic emulsions, such as those formulated with this compound, are inherently more environmentally friendly than their solvent-based counterparts due to their lower VOC content. wynpolymers.com Innovations in this area focus on developing ultra-low or zero VOC formulations to comply with stringent environmental regulations.
Another important principle is the development of durable and high-performance materials. High-quality acrylic emulsions that offer excellent adhesion, weatherability, and chemical resistance extend the lifespan of coatings and other products. This increased durability reduces the need for frequent replacement and maintenance, thereby minimizing waste.
The incorporation of bio-based and renewable materials is a growing area of focus. This involves exploring the use of raw materials derived from renewable resources to reduce dependence on fossil fuels and lower the carbon footprint of production. This can include the creation of novel bio-monomers and the repurposing of industrial waste. specialchem.com
Chemical modification is another strategy to enhance environmental compatibility. This involves altering the chemical structure of polymers to improve properties like mechanical strength and thermal stability. mdpi.com For styrene-acrylic copolymers, this can involve adjusting the ratio of styrene (B11656) to acrylic monomers to achieve specific performance characteristics. mcpolymers.com
Life Cycle Assessment (LCA) is a critical tool in designing sustainable polymer systems. LCA helps to identify areas for improvement, guides innovation, and provides a basis for comparing the sustainability performance of different products and manufacturing processes.
Table 2: Design Principles for Sustainable Polymer Systems
| Principle | Description | Source(s) |
|---|---|---|
| Water-Based Formulations | Reduces or eliminates VOCs, lowering air pollution and health risks. wynpolymers.com | wynpolymers.com |
| Enhanced Durability | Extends product lifespan, reducing waste and the need for frequent reapplication. | |
| Bio-Based Materials | Utilizes renewable resources to decrease reliance on fossil fuels and reduce carbon footprint. | |
| Chemical Modification | Alters polymer structure to improve performance and expand applications. mdpi.com | mdpi.com |
| Life Cycle Assessment (LCA) | Evaluates environmental impact throughout a product's life to guide sustainable design. | |
Contribution to Circular Economy Initiatives and Polymer Recycling Technologies
This compound and similar styrene-acrylic copolymers can play a role in the circular economy, primarily through their application in products that are part of recycling streams and by being part of formulations that are designed for recyclability.
The use of this compound in water-based inks and overprint varnishes for packaging materials is significant in the context of a circular economy. sinosunman.comazelis.com Paper and cardboard packaging printed with these inks can be recycled. The recyclability of these materials is a key aspect of a circular economy, which aims to minimize waste and keep materials in use. dokumen.pub
In the broader context of polymer recycling, technologies are advancing for copolymers like styrene-acrylonitrile (SAN), which shares a styrene component with this compound. wastetrade.com The recycling process for these plastics typically involves sorting, shredding, washing, and melting to be molded into new products. wastetrade.com The recycled material can be blended with virgin material to enhance its properties. wastetrade.com
Chemical recycling technologies, such as pyrolysis and depolymerization, offer another pathway for breaking down complex polymer waste into valuable feedstocks for new plastics and fuels. mdpi.comrsc.org These technologies are crucial for creating a closed-loop system for polymers. mdpi.com
Furthermore, additives like Joncryl have been investigated for their role in improving the properties of recycled polymer blends. For example, Joncryl has been used as a chain extender in recycled polyethylene (B3416737) terephthalate (B1205515) (RPET) blends to enhance their mechanical and thermal performance, paving the way for the use of recycled materials in high-performance applications. mdpi.com This demonstrates how such additives can contribute to the upcycling of plastic waste, a key goal of the circular economy. acs.org
The principles of a circular economy for polymers emphasize waste prevention, resource recovery, and circular design. mdpi.com This includes designing products for easier recycling and developing advanced sorting and recycling technologies. mdpi.comnih.gov
Table 3: Chemical Compound Names
| Compound Name |
|---|
| 2-Propenoic acid, polymer with ethenylbenzene |
| Acrylonitrile |
| Butyl acrylate |
| Cellulose acetate (B1210297) |
| Citric acid |
| Dimethylolpropionic acid |
| Ethyl acrylate |
| Ethylene glycol |
| Isophorone diisocyanate |
| Methyl acrylate |
| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) |
| Poly(3-hydroxybutyrate-co-3-valerate) (PHBV) |
| Poly(lactic acid) |
| Polycarbonate |
| Polyethylene terephthalate (PET) |
| Polyhydroxyalkanoate (PHA) |
| Polypropylene |
| Polypropylene glycol |
| Polystyrene |
| Polyurethane |
| Styrene |
| Styrene-acrylonitrile (SAN) |
| Terephthalic acid |
Future Research Directions and Emerging Trends
Exploration of Novel Monomer Systems for Tailored Joncryl 586 Derivatives
The performance of this compound, a copolymer of styrene (B11656) and acrylic monomers, is fundamentally dictated by its monomer composition. marketresearchintellect.commcpolymers.com A significant area of future research lies in the exploration of novel monomer systems to create derivatives with precisely tailored properties. By strategically incorporating new monomers into the styrene-acrylic backbone, researchers can fine-tune characteristics such as hydrophobicity, flexibility, and thermal stability. tsijournals.comusm.mysun.ac.za
For instance, the incorporation of long-chain alkyl acrylates can enhance the hydrophobicity and flexibility of the resulting polymer, while the introduction of monomers with specific functional groups can impart new chemical reactivity. sun.ac.za Research into the copolymerization of styrene and acrylics with bio-based monomers is also gaining traction, aiming to develop more sustainable alternatives to purely petroleum-derived polymers. sinogracechem.commdpi.comlu.se The synthesis of these novel derivatives often employs emulsion polymerization techniques, which allow for control over particle size and morphology, further influencing the final properties of the material. tsijournals.comusm.myscribd.com
Table 1: Examples of Monomers for Tailoring Styrene-Acrylic Copolymers
| Monomer Type | Example Monomers | Potential Property Enhancement |
| Hydrophobic Monomers | 2-Octyl-dodecyl acrylate, Lauryl acrylate | Increased water resistance, flexibility |
| Functional Monomers | Acrylic acid, Methacrylic acid, 4-Chloromethyl styrene | Improved adhesion, crosslinking capability, sites for further modification |
| Bio-based Monomers | Monomers derived from lignin (B12514952) or itaconic acid | Reduced environmental footprint, enhanced biodegradability |
| Hard Monomers | Methyl methacrylate, Styrene | Increased glass transition temperature, hardness |
| Soft Monomers | Butyl acrylate, 2-Ethylhexyl acrylate | Decreased glass transition temperature, increased flexibility |
Development of Advanced Self-Crosslinking and Stimuli-Responsive Polymer Systems
The development of polymers that can respond to external stimuli or crosslink without the need for external agents represents a significant leap forward in materials science. This compound, with its inherent carboxyl functionality, provides a versatile platform for creating such advanced systems. scribd.combasf.com
Self-Crosslinking Systems
Self-crosslinking acrylic emulsions are gaining attention for their ability to form durable, resistant films at ambient temperatures, reducing energy consumption and volatile organic compound (VOC) emissions. researchgate.nettandfonline.comtandfonline.com Research in this area focuses on incorporating functional monomers that can react with each other or with other components of the polymer system after film formation. Common self-crosslinking chemistries include the reaction between keto-hydrazide groups and the self-condensation of N-methylol acrylamide (B121943) (NMA) or silane (B1218182) functional groups. researchgate.nettandfonline.comhgxx.org The introduction of these functionalities into a Joncryl-type polymer could lead to coatings with enhanced mechanical strength, chemical resistance, and water resistance. webofproceedings.org
Stimuli-Responsive Systems
Stimuli-responsive polymers, which undergo significant changes in their properties in response to external triggers like pH, temperature, or light, are at the forefront of "smart" materials research. nih.govscispace.comrsc.org Given that this compound is an acrylic-based polymer, it can be modified to exhibit such behaviors. For example, the carboxyl groups in this compound can impart pH-responsiveness, where the polymer swells or collapses as the pH of the surrounding environment changes. scispace.comnih.govresearchgate.net By copolymerizing with monomers like N-isopropylacrylamide (NIPAM), temperature-responsive derivatives can be created. rsc.org These "smart" Joncryl-based polymers could find applications in areas such as controlled drug delivery, sensors, and smart coatings. nih.govnih.gov
Integration into Multifunctional Polymer Architectures and Smart Materials
The integration of this compound and its derivatives into more complex, multifunctional polymer architectures is a key trend aimed at creating materials with a synergistic combination of properties. This involves blending Joncryl with other polymers or incorporating it into composite materials to achieve performance characteristics that are not possible with the individual components alone. mdpi.comresearchgate.net
Joncryl's utility as a chain extender and compatibilizer in polymer blends is well-documented, particularly in improving the processability and mechanical properties of recycled polyesters like PET. mdpi.comresearchgate.net Future research will likely explore its use in a wider range of polymer blends, including bioplastics, to enhance their performance and expand their application scope. expresspolymlett.commdpi.com
Furthermore, Joncryl-based polymers can serve as the matrix for composite materials, where the incorporation of nanofillers such as halloysite (B83129) nanotubes or graphene can lead to significant improvements in mechanical strength, thermal stability, and barrier properties. mdpi.com The development of "smart" composites, where a stimuli-responsive Joncryl derivative is combined with functional fillers, opens up possibilities for materials with tunable optical, electrical, or thermal properties.
Computational Design and Materials Informatics for Joncryl-based Polymers
The traditional trial-and-error approach to polymer design is increasingly being supplemented, and in some cases replaced, by computational modeling and materials informatics. These powerful tools can accelerate the development of new Joncryl-based polymers with desired properties by predicting their behavior before they are synthesized in the lab. researchgate.netanii.org.uynih.gov
Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, can be used to screen potential monomer candidates and predict how their incorporation will affect the final properties of the polymer. researchgate.netcore.ac.uk This in silico approach saves significant time and resources by identifying the most promising candidates for experimental validation. nih.gov For example, computational screening can help identify the optimal functional monomer to achieve high affinity for a specific substrate in a molecularly imprinted polymer. researchgate.net
Materials informatics, which involves the use of data-driven approaches to analyze large datasets of material properties, can also be applied to Joncryl-based systems. By building databases of polymer compositions and their corresponding performance characteristics, machine learning algorithms can be trained to predict the properties of new, unsynthesized polymers. This data-driven design strategy holds immense potential for the rapid discovery and optimization of novel Joncryl derivatives.
Sustainable Synthesis and Green Processing Methodologies for Reduced Environmental Footprint
In response to growing environmental concerns, a major focus of future research is on developing sustainable synthesis and green processing methods for polymers like this compound. marketresearchintellect.comresearchgate.net This includes the use of renewable raw materials, the development of more energy-efficient polymerization processes, and the reduction of waste and hazardous substances.
The use of bio-based monomers, derived from sources like phenylalanine or lignin, in the synthesis of styrene-acrylic copolymers is a promising route to reducing the carbon footprint of these materials. mdpi.comresearchgate.net Research is also focused on making the emulsion polymerization process itself "greener" by using water as the reaction medium, which eliminates the need for volatile organic solvents. researchgate.net Further improvements include maximizing energy efficiency and minimizing waste throughout the manufacturing process. researchgate.net
The development of waterborne coatings based on Joncryl and its derivatives is a key aspect of this trend, as they offer a more environmentally friendly alternative to solvent-based systems. sinogracechem.comlubrizol.com Future work will likely focus on further reducing the VOC content of these formulations and improving their performance to match or exceed that of their solvent-borne counterparts.
Q & A
Q. What are the key physicochemical properties of Joncryl 586, and how do they influence experimental design?
this compound is a styrene-acrylic copolymer with a molecular weight of 4600, acid value of 108 mg KOH/g, glass transition temperature (Tg) of 60°C, and softening point of 115°C . These properties determine its solubility, thermal stability, and compatibility in formulations. For example, its moderate Tg and acid value make it suitable for coatings requiring flexibility and alkali resistance. Researchers should prioritize solvent selection (e.g., benzyl alcohol for film formation ) and curing conditions (e.g., thermal curing at ≥115°C) based on these parameters.
Q. How is this compound synthesized, and what characterization methods validate its structural integrity?
While synthesis protocols are proprietary, standard characterization includes gel permeation chromatography (GPC) for molecular weight verification, titration for acid value quantification, and differential scanning calorimetry (DSC) for Tg determination . Researchers should cross-reference these data with supplier specifications and include purity assessments (e.g., FTIR for functional groups, TGA for thermal degradation profiles) to confirm batch consistency .
Q. What are the primary research applications of this compound in academic studies?
this compound is widely used in alkali-resistant coatings, water-based inks, and transparent films for flexible printing materials. Its low molecular weight and acid value enhance pigment dispersion in inks and adhesion to metal substrates in coatings . Researchers should design experiments around these applications by testing parameters like solvent ratios, curing times, and crosslinking agents .
Q. Which analytical techniques are critical for assessing this compound’s performance in formulations?
Key techniques include:
- Adhesion testing : Cross-cut ASTM D3359 for coatings .
- Chemical resistance : Immersion in alkaline solutions (e.g., 5% NaOH) to evaluate film integrity .
- Rheology : Viscometry to assess ink stability and flow behavior .
- Spectroscopy : FTIR to monitor curing reactions or degradation .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound-based formulations for high-alkali environments?
- Control variables : Fix resin concentration (e.g., 20–30 wt%) while varying neutralizing agents (e.g., NH₃ vs. amines) to study pH stability .
- Accelerated aging : Expose coatings to cyclic alkali immersion (e.g., 24 hr cycles in 5% NaOH) and measure weight loss or adhesion changes .
- Comparative analysis : Benchmark against resins like Joncryl 678 (higher acid value, 215) or 682 (lower molecular weight, 1700) to identify trade-offs between alkali resistance and mechanical properties .
Q. How should contradictions in literature data on this compound’s performance be addressed?
- Source analysis : Verify if discrepancies arise from differing test conditions (e.g., curing temperature, solvent polarity) or characterization methods .
- Reproducibility protocols : Replicate studies using standardized procedures (e.g., ASTM protocols for adhesion testing) and document deviations .
- Multivariate statistics : Apply ANOVA to isolate variables (e.g., resin vs. additive effects) causing performance variations .
Q. What strategies improve the reproducibility of this compound-based ink formulations across laboratories?
- Detailed documentation : Specify solvent purity (e.g., benzyl alcohol ≥99%), mixing speeds, and drying conditions .
- Inter-lab calibration : Share reference samples (e.g., pre-formulated inks) to align rheological or colorimetric measurements .
- Supplementary data : Publish raw rheology curves, FTIR spectra, and microscopy images as open-access files to enable direct comparisons .
Q. How does this compound’s performance compare to other acrylic resins in UV-curable systems?
- Advantages : Lower VOC emissions due to water solubility vs. solvent-based resins like Elvacite 4026 .
- Limitations : Reduced UV reactivity compared to resins with photoinitiator-grafted chains. Researchers might blend this compound with urethane acrylates to balance flexibility and cure speed .
Q. What advanced characterization methods resolve ambiguities in this compound’s curing mechanisms?
- In-situ FTIR : Track real-time crosslinking by monitoring carbonyl peak shifts during thermal curing .
- Atomic force microscopy (AFM) : Map surface topography to correlate curing conditions with film homogeneity .
- Dynamic mechanical analysis (DMA) : Measure storage/loss moduli to optimize Tg for target applications .
Q. How can computational modeling enhance the design of this compound composites?
- Molecular dynamics (MD) : Simulate resin-solvent interactions to predict solubility or phase separation .
- QSPR models : Relate acid value/molecular weight to coating hardness or adhesion strength using historical data .
Methodological Resources
- Experimental protocols : Follow Materials and Methods guidelines from Journal of Environmental Sciences for reagent documentation and reproducibility .
- Data presentation : Use tables to compare this compound’s properties with analogous resins (e.g., Joncryl 611, 678) and figures to illustrate curing mechanisms .
- Ethical reporting : Cite primary sources for synthesis methods and disclose conflicts of interest per Medicinal Chemistry Research guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
